molecular formula C29H25NO6S B2963362 ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate CAS No. 476365-63-6

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate

Cat. No.: B2963362
CAS No.: 476365-63-6
M. Wt: 515.58
InChI Key: RQFBCDVEPWYEMD-UHFFFAOYSA-N
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Description

Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the use of palladium-catalyzed cross-coupling reactions to introduce the benzodioxole and phenoxybenzamido groups . The reaction conditions often include the use of bases such as cesium carbonate and ligands like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzodioxole and phenoxybenzamido groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .

Mechanism of Action

The mechanism by which ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells . The pathways involved may include inhibition of tubulin polymerization or modulation of signaling pathways .

Properties

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-phenoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO6S/c1-3-33-29(32)26-18(2)25(16-19-9-14-23-24(15-19)35-17-34-23)37-28(26)30-27(31)20-10-12-22(13-11-20)36-21-7-5-4-6-8-21/h4-15H,3,16-17H2,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFBCDVEPWYEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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